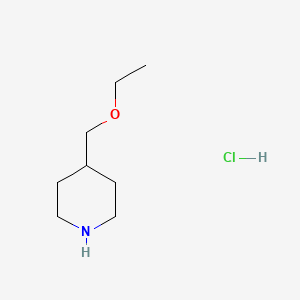

4-(Ethoxymethyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

Overview of Nitrogen-Containing Heterocyclic Scaffolds in Academic Inquiry

Nitrogen-containing heterocycles are fundamental building blocks in the landscape of organic chemistry and are particularly prevalent in medicinal chemistry. nih.govencyclopedia.pub These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are found in a myriad of natural products, pharmaceuticals, and agrochemicals. Their unique chemical and physical properties, often dictated by the presence of the nitrogen atom, allow them to interact with biological targets with high specificity and affinity.

The academic inquiry into nitrogen-containing heterocycles is vast and continually expanding. Researchers are constantly exploring new synthetic methodologies to access novel heterocyclic scaffolds and to functionalize existing ones in a controlled and efficient manner. The development of stereoselective synthesis of these compounds is of particular importance, as the three-dimensional arrangement of atoms can have a profound impact on their biological activity.

Fundamental Importance of the Piperidine Ring System in Synthetic Methodologies

Among the various nitrogen-containing heterocycles, the piperidine ring holds a position of prominence. nih.govnih.gov This six-membered saturated heterocycle is one of the most important synthetic fragments in the design of drugs and plays a significant role in the pharmaceutical industry. nih.govnih.gov Its derivatives are present in over twenty classes of pharmaceuticals. nih.govnih.gov

The fundamental importance of the piperidine ring system in synthetic methodologies stems from its conformational flexibility and its ability to be functionalized at various positions. Numerous synthetic strategies have been developed for the construction of the piperidine ring, including intramolecular and intermolecular cyclization reactions. nih.govnih.gov Modern synthetic approaches often focus on cascade reactions that allow for the formation of multiple new C-N and C-C bonds in a single step, leading to highly substituted and complex piperidine derivatives. nih.gov

Structural and Academic Context of 4-(Ethoxymethyl)piperidine (B1369083) Hydrochloride

Nomenclature and Positional Isomerism within Piperidine Frameworks

The systematic naming of piperidine derivatives follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). In the case of 4-(ethoxymethyl)piperidine hydrochloride, the "piperidine" indicates the six-membered saturated nitrogen-containing ring. The prefix "4-" specifies that the substituent is attached to the carbon atom at the fourth position relative to the nitrogen atom. The substituent itself is an "ethoxymethyl" group (-CH2OCH2CH3). Finally, "hydrochloride" indicates that the compound is a salt formed by the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid.

Positional isomerism is a key consideration in the chemistry of substituted piperidines. The location of the substituent on the piperidine ring can significantly influence the molecule's properties and biological activity. For instance, a substituent at the 2-, 3-, or 4-position will result in distinct isomers with different spatial arrangements and potential interactions with biological targets. The synthesis of a specific positional isomer often requires carefully designed synthetic routes.

Below is a data table detailing the chemical properties of this compound.

| Property | Value |

| CAS Number | 265108-38-1 |

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol |

| Synonyms | piperidine, 4-(ethoxymethyl)-, hydrochloride |

Current Research Trends for 4-Substituted Piperidine Derivatives

Research into 4-substituted piperidine derivatives is a vibrant and rapidly evolving field, largely driven by the quest for new therapeutic agents. nih.govnbinno.com The 4-position of the piperidine ring is a common site for substitution in the design of new drugs, as this position often allows for the introduction of functionalities that can modulate the pharmacological profile of the molecule.

A significant area of research is the development of 4-substituted piperidines as ligands for various receptors in the central nervous system. For example, numerous studies have explored the synthesis and evaluation of 4-substituted piperidines as potent and selective ligands for opioid receptors, with the aim of developing novel analgesics with improved side-effect profiles. nih.gov Other research has focused on their potential as histamine (B1213489) H3 receptor antagonists and cholinesterase inhibitors for the treatment of neurodegenerative diseases.

The synthesis of these derivatives often involves multi-step sequences starting from commercially available piperidine precursors. researchgate.net Researchers are continually developing more efficient and stereoselective methods to access these valuable compounds. The table below highlights some of the research areas for 4-substituted piperidine derivatives.

| Research Area | Therapeutic Target/Application |

| Neuropharmacology | Opioid receptors, Histamine H3 receptors, Cholinesterases |

| Analgesia | Development of novel pain therapeutics |

| Oncology | Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(ethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYMDPLRVMSQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051919-43-7 | |

| Record name | Piperidine, 4-(ethoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(ethoxymethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethoxymethyl Piperidine Hydrochloride and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine core is a foundational aspect of synthesizing a wide array of functionalized derivatives. Modern synthetic organic chemistry has produced a diverse toolbox of methodologies for this purpose, ranging from asymmetric and enantioselective routes to various cyclization and coupling strategies. These methods provide access to piperidine rings with a high degree of stereochemical and regiochemical control, which is crucial for the development of specific analogues of 4-(Ethoxymethyl)piperidine (B1369083) hydrochloride.

Asymmetric Synthesis and Enantioselective Routes to Piperidine Cores

The biological activity of chiral piperidine derivatives is often highly dependent on their stereochemistry. Therefore, asymmetric and enantioselective synthetic methods are paramount for accessing stereochemically pure piperidine cores.

One notable strategy involves the iridium(III)-catalyzed hydrogen borrowing [5+1] annulation method. This approach enables the stereoselective synthesis of substituted piperidines. A key advantage of this method is the use of water as a solvent, which can prevent the racemization of enantioenriched substrates, thereby providing a pathway to highly enantioselective C4-substituted piperidines. nih.gov The mechanism involves a sequence of hydroxyl oxidation, amination, and imine reduction, catalyzed by the iridium complex. nih.gov

Another powerful approach is the chemo-enzymatic synthesis of piperidine derivatives. For instance, a dual C-H oxidation of piperidines mediated by the TEMPO cation, followed by an enzymatic resolution using Candida antarctica lipase (B570770) (CAL-B), has been successfully employed to produce enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.com This method represents an environmentally friendly alternative for accessing valuable alkaloid intermediates under transition-metal-free conditions. mdpi.com

Copper-catalyzed intramolecular cyclizative alkene aminoboration is another effective method for the enantioselective synthesis of cis-2-aryl-3-substituted piperidines. This reaction proceeds in high yields and with excellent enantioselectivity. nih.gov The process involves the use of a copper catalyst with a chiral ligand to control the stereochemical outcome of the cyclization. nih.gov

| Method | Catalyst/Enzyme System | Key Features | Reference |

| Hydrogen Borrowing [5+1] Annulation | Iridium(III) complex | Stereoselective, enantioselective for C4-substituted piperidines | nih.gov |

| Chemo-enzymatic Dual C-H Oxidation and Enzymatic Resolution | TEMPO cation and CAL-B | Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, metal-free | mdpi.com |

| Intramolecular Cyclizative Alkene Aminoboration | Copper catalyst with chiral ligand | Enantioselective synthesis of cis-2-aryl-3-substituted piperidines | nih.gov |

Intramolecular Cyclization Approaches for Substituted Piperidines

Intramolecular cyclization reactions are a cornerstone for the construction of the piperidine ring, offering a direct route to the heterocyclic core from acyclic precursors. These methods often provide good control over stereochemistry and can be adapted to synthesize a variety of substituted piperidines.

A notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction is mediated by acid and proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to form the piperidine ring. nih.gov However, the success of this reaction can be sensitive to the electronic nature of substituents on the aryl ring of the substrate. nih.gov

Another innovative approach involves the atypical intramolecular cyclization of β-lactams that contain an alkene residue. Contrary to Baldwin's rules, this reaction proceeds via a 6-endo cyclization to form the piperidine ring. This unusual reactivity is attributed to the conformational constraints imposed by the lactam ring on the transition state, which favors the 6-endo pathway. nih.gov

Radical cyclization strategies have also been employed for the synthesis of polysubstituted piperidines. This method involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org The reaction conditions are typically mild, and the starting materials are readily available.

Brønsted acid-catalyzed intramolecular cyclizations of alkylpyridines bearing aldehyde or ketone electrophiles in their side chains represent another route to piperidine derivatives. These reactions proceed through an aldol-like condensation between the pyridine (B92270) benzylic carbon and the carbonyl group. nih.gov

| Cyclization Strategy | Key Reactants/Conditions | Product Type | Reference |

| 6-endo-dig Reductive Hydroamination/Cyclization | Alkynes, acid-mediated | Substituted piperidines | nih.gov |

| Intramolecular Cyclization of β-lactams | β-lactams with an alkene residue | Piperidine rings (via 6-endo cyclization) | nih.gov |

| Radical Cyclization | α-aminoalkyl radicals, unactivated double bonds | Polysubstituted piperidines | rsc.org |

| Brønsted Acid-Catalyzed Cyclization | Alkylpyridines with aldehyde/ketone side chains | Pyridyl-substituted dehydro-piperidines | nih.gov |

Intermolecular Coupling Reactions in Piperidine Formation

Intermolecular coupling reactions, particularly multicomponent reactions, provide a powerful and efficient means to construct complex piperidine structures in a single step from simple starting materials. These strategies are highly convergent and atom-economical.

One such example is the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. This method allows for the synthesis of piperidine and pyrrolidine (B122466) derivatives in good yields. The reduction of the imine substrate at the cathode proceeds efficiently due to the large specific surface area of the microreactor. beilstein-journals.org

Targeted Synthesis of 4-Alkoxymethylpiperidine Derivatives

The synthesis of 4-alkoxymethylpiperidine derivatives, including the ethoxymethyl analogue, often involves the late-stage introduction of the alkoxymethyl group onto a pre-formed piperidine ring or the use of a building block that already contains the necessary functionality.

Reductive Amination Strategies for Piperidine Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

A powerful variant of this reaction is the double reductive amination (DRA) of dicarbonyl compounds. This "one-pot" reaction is highly efficient and typically involves a cascade of at least four steps: initial imine formation, reduction, cyclic imine formation, and a second reduction. chim.it This strategy is particularly useful for the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl substrates, where the stereochemistry of the hydroxyl groups is pre-determined. chim.it This approach can be conceptually adapted for the synthesis of 4-alkoxymethylpiperidines by using an appropriately substituted dicarbonyl precursor.

The choice of reducing agent is critical in reductive amination. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to selectively reduce iminium ions in the presence of carbonyl groups. masterorganicchemistry.com The reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation. masterorganicchemistry.com

| Reductive Amination Strategy | Key Reactants | Key Features | Reference |

| Double Reductive Amination (DRA) | Dicarbonyl compounds, amine source | "One-pot" cascade reaction, efficient for polyhydroxypiperidine synthesis | chim.it |

| Standard Reductive Amination | Aldehyde/ketone, amine, reducing agent | Versatile for C-N bond formation, avoids overalkylation | masterorganicchemistry.com |

Derivatization of 4-Piperidones as Key Intermediates

4-Piperidones are versatile and crucial intermediates in the synthesis of 4-substituted piperidines, including 4-(ethoxymethyl)piperidine. They provide a convenient handle for the introduction of various substituents at the C4 position.

The synthesis of 4-piperidones can be achieved through several methods, including the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Once the 4-piperidone (B1582916) is formed, it can be derivatized in numerous ways. For instance, C-alkylation of 1-benzoyl-3-carbethoxy-4-piperidone has been reported, demonstrating the feasibility of introducing alkyl groups at positions adjacent to the carbonyl. nih.gov More directly, the carbonyl group of the 4-piperidone can be converted to an exocyclic double bond, which can then be further functionalized. For example, the synthesis of N-[4-(methoxymethyl)-1[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (sufentanil) utilizes a 4-piperidone derivative as a key starting material. google.com

The synthesis of various 3,5-bis(ylidene)-4-piperidones, which are curcumin (B1669340) mimics, also starts from 4-piperidone hydrate (B1144303) hydrochloride. These compounds are prepared through an acid-catalyzed condensation with appropriate aldehydes. semanticscholar.org This highlights the reactivity of the α-carbons to the carbonyl group in 4-piperidones.

| 4-Piperidone Derivatization Approach | Starting Material/Reagents | Product Type | Reference |

| C-Alkylation | 1-benzoyl-3-carbethoxy-4-piperidone | Alkylated piperidine derivatives | nih.gov |

| Synthesis of Sufentanil Analogues | 4-piperidone derivative | N-[4-(methoxymethyl)...]-4-piperidinyl derivatives | google.com |

| Condensation with Aldehydes | 4-piperidone hydrate hydrochloride, aldehydes, acid catalyst | 3,5-bis(ylidene)-4-piperidones | semanticscholar.org |

Functionalization of Pre-existing Piperidine Scaffolds via C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of piperidine rings, obviating the need for pre-functionalized substrates. This approach allows for the introduction of substituents at specific positions by leveraging the inherent reactivity of C-H bonds, which can be modulated by directing groups and catalysts.

The primary challenge in the C-H functionalization of piperidines lies in controlling the site selectivity. The piperidine ring presents three distinct C-H bonds at the C2, C3, and C4 positions. The C2 position is electronically activated due to the adjacent nitrogen atom, making it a common site for functionalization. Conversely, the C3 position is electronically deactivated through the inductive effect of the nitrogen. The C4 position, being the most remote from the nitrogen, is sterically accessible and less electronically biased, making its selective functionalization a significant synthetic challenge. acs.org

Strategies to achieve C4-selective functionalization often rely on overriding the electronic preference for the C2 position. This can be accomplished by using sterically demanding catalysts or by installing bulky protecting groups on the piperidine nitrogen, which hinder access to the C2 and C6 positions. acs.orgnih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have demonstrated the ability to control site selectivity based on the choice of both the catalyst and the nitrogen protecting group. researchgate.net For example, using specific rhodium catalysts, it is possible to direct functionalization to the C4 position by effectively blocking the more electronically favored C2 position. researchgate.net

While direct C-H ethoxymethylation at the C4 position is not yet a well-established transformation, the principles of C-H activation lay the groundwork for future developments. The focus remains on developing catalytic systems that can recognize and activate the C4-H bond with high fidelity, paving the way for the direct introduction of an ethoxymethyl precursor or a related functional handle.

Catalytic Systems in 4-Alkoxymethylpiperidine Synthesis

The synthesis of 4-alkoxymethylpiperidines has been significantly advanced by the development of sophisticated catalytic systems. These catalysts, ranging from transition metals to small organic molecules, provide efficient and selective pathways to the target compounds.

Transition metals have proven to be exceptionally versatile in catalyzing a wide array of reactions for piperidine synthesis and functionalization.

Rhodium (Rh): Rhodium catalysts are particularly noteworthy for their role in asymmetric hydrogenation and C-H functionalization reactions. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org Furthermore, rhodium-catalyzed C-H insertion reactions offer a pathway to functionalize the piperidine ring at various positions, with the potential for C4 selectivity. researchgate.net

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis, with applications in cross-coupling, hydrogenation, and C-H activation. ajchem-a.com For instance, palladium-catalyzed hydrogenation of functionalized pyridines is a common method for producing substituted piperidines. nih.gov The strategic use of palladium catalysts can achieve chemoselectivity, allowing for the reduction of the pyridine ring while preserving other functional groups. nih.gov

Gold (Au): Gold catalysts have gained prominence for their ability to activate alkynes and allenes toward nucleophilic attack. nih.govajchem-a.com Gold-catalyzed intramolecular cyclization and dearomatization reactions have been employed to construct the piperidine skeleton. nih.gov For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Cobalt (Co): Cobalt catalysts are emerging as a cost-effective and sustainable alternative to precious metals. Cobalt-catalyzed hydrogenation of pyridines provides a direct route to piperidine derivatives. nih.gov Additionally, radical-mediated intramolecular cyclizations catalyzed by cobalt(II) complexes can be used to construct the piperidine ring from linear amino-aldehydes. nih.govchemrxiv.org

Iron (Fe): Iron is an abundant, inexpensive, and environmentally benign metal that is finding increasing use in catalysis. Iron-catalyzed reductive amination and phosphorylation of N,O-acetals have been developed for the synthesis of functionalized piperidines. nih.govacs.org For example, Fe(OTf)3 has been shown to be an effective catalyst for the diastereoselective synthesis of α-aminophosphonates derived from piperidines. acs.org

| Catalyst Type | Reaction | Application in Piperidine Synthesis |

| Rhodium | Asymmetric Hydrogenation, C-H Insertion | Enantioselective synthesis of substituted piperidines, site-selective functionalization. researchgate.netnih.govsnnu.edu.cnacs.org |

| Palladium | Hydrogenation, Cross-Coupling | Reduction of pyridines, functionalization of the piperidine ring. nih.govajchem-a.com |

| Gold | Alkyne/Allene Activation, Cyclization | Construction of the piperidine skeleton from unsaturated precursors. acs.orgnih.govajchem-a.com |

| Cobalt | Hydrogenation, Radical Cyclization | Pyridine reduction, formation of piperidine ring from acyclic precursors. nih.govchemrxiv.org |

| Iron | Reductive Amination, Phosphorylation | Synthesis of functionalized piperidines from various starting materials. nih.govacs.org |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. For the synthesis of substituted piperidines, organocatalytic methods offer several advantages, including mild reaction conditions and the ability to generate products with high enantioselectivity.

One prominent organocatalytic strategy involves the domino Michael addition/aminalization process. For example, O-TMS protected diphenylprolinol can catalyze the reaction between aldehydes and trisubstituted nitroolefins to form polysubstituted piperidines. nih.gov This approach allows for the creation of multiple contiguous stereocenters in a single step with excellent enantiocontrol. nih.gov

Another approach utilizes a biomimetic organocatalytic asymmetric synthesis, where catalysts like L-proline mediate Mannich-type reactions to produce 2-substituted piperidine alkaloids. ucd.ie The stereochemical outcome of these reactions is dictated by the chiral catalyst, which activates the substrates through the formation of intermediate enamines or iminium ions. The ability to control the absolute and relative stereochemistry is a key feature of these organocatalytic methods, making them highly valuable for the synthesis of complex chiral molecules.

The field of catalysis is continuously evolving, with new strategies emerging that offer novel reactivity and improved efficiency. For piperidine functionalization, several cutting-edge approaches are gaining traction.

Chemo-enzymatic and Bio-organocatalytic Cascades: The integration of biocatalysis with traditional chemical catalysis provides powerful synthetic tools. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereodefined 3- and 3,4-substituted piperidines. nih.gov This method employs a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into the desired chiral piperidines. nih.gov Similarly, hybrid bio-organocatalytic cascades, which use a transaminase to generate a reactive cyclic imine in situ followed by an organocatalyzed Mannich reaction, have been reported for the synthesis of 2-substituted piperidines. ucd.ie These strategies capitalize on the high selectivity of enzymes and the broad applicability of chemical catalysts.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy has been applied to the α-amino C–H arylation of highly substituted piperidine derivatives with high diastereoselectivity. The reaction proceeds through a photoredox-catalyzed process that is followed by an epimerization to afford the thermodynamically favored diastereomer.

These emerging strategies highlight the trend toward more sustainable and efficient synthetic methods, often by combining different catalytic modes to achieve transformations that are difficult to accomplish with a single catalyst.

Regioselectivity and Stereocontrol in the Synthesis of 4-(Ethoxymethyl)piperidine Hydrochloride

Achieving precise control over regioselectivity and stereochemistry is paramount in the synthesis of complex molecules like this compound, where the spatial arrangement of substituents can have a profound impact on biological activity.

Direct diastereoselective incorporation of an ethoxymethyl group at the C4 position of a piperidine ring in a single step is a challenging synthetic transformation. A more practical and widely employed strategy involves a two-step approach: the diastereoselective synthesis of a 4-hydroxymethylpiperidine intermediate, followed by etherification.

The key to this approach lies in the stereocontrolled introduction of the hydroxymethyl group. This can be achieved through various methods, including the reduction of a 4-carboxypiperidine derivative or the ring-opening of a suitably substituted epoxide. For instance, rhodium-catalyzed C-H functionalization can be used to introduce an ester group at the C4 position, which can then be reduced to the corresponding alcohol with high diastereoselectivity. researchgate.net The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group.

Once the 4-hydroxymethylpiperidine is obtained with the desired stereochemistry, the ethoxymethyl group can be installed through a standard etherification reaction. The Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide), is a common method. Alternatively, other etherification protocols, such as those using organohalides as catalysts for the dehydrative O-alkylation between alcohols, can be employed. researchgate.net

| Step | Method | Key Features |

| 1. Diastereoselective formation of 4-hydroxymethylpiperidine | Reduction of a 4-carboxypiperidine derivative | Control of stereochemistry via choice of reducing agent and substrate. |

| Ring-opening of an epoxide | Highly stereospecific, predictable outcome based on epoxide stereochemistry. | |

| C-H functionalization followed by reduction | Allows for functionalization of an unactivated piperidine ring. researchgate.net | |

| 2. Etherification of 4-hydroxymethylpiperidine | Williamson ether synthesis | A classic and reliable method for forming ethers. |

| Dehydrative O-alkylation | Uses catalytic organohalides for ether formation from alcohols. researchgate.net |

By decoupling the stereochemistry-defining step from the introduction of the ethyl group, this two-step strategy provides a robust and flexible approach to the synthesis of enantiomerically enriched 4-(ethoxymethyl)piperidine and its analogues.

Control of Chirality and Enantioenrichment in Piperidine Formation

The establishment of specific stereocenters within the piperidine ring is a critical aspect of synthesizing complex and biologically active molecules. Various strategies have been developed to achieve high levels of enantioenrichment.

One effective approach involves the use of chiral auxiliaries. For instance, homopropargylic amines can be prepared with excellent enantiomeric excess (e.e.) from chiral sulfinyl imines. These chiral building blocks can then undergo a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to yield highly substituted piperidin-4-ols with the nitrogen atom free for further derivatization. This modular approach allows for the enantioselective synthesis of various substituted piperidines. Similarly, D-arabinopyranosylamine has been employed as a stereodifferentiating carbohydrate auxiliary in a domino Mannich–Michael reaction to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity.

Catalyst-controlled C-H functionalization offers another powerful tool for introducing chirality. Rhodium-catalyzed C-H insertions using chiral dirhodium tetracarboxylate catalysts can achieve site-selective and stereoselective functionalization of the piperidine ring. The choice of both the catalyst and the nitrogen protecting group dictates the position of substitution. For example, the reaction of methyl aryldiazoacetate with N-Boc-piperidine catalyzed by Rh₂(S-2-Cl-5-BrTPCP)₄ resulted in C2-functionalization with a 5.3:1 diastereomeric ratio (d.r.) and 83% e.e. for the major diastereomer.

| Catalyst | Protecting Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-DOSP)₄ | N-Boc | 1:1 | - | |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc | 5.3:1 | 83% | |

| Rh₂(R-TPPTTL)₄ | N-Boc | 27:1 | 69% | |

| Rh₂(R-TPPTTL)₄ | N-Bs | 29->30:1 | 52–73% | |

| Data showing the effect of catalyst and protecting group on the stereoselectivity of C2 functionalization of piperidine. |

An indirect yet effective strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate to yield 3-substituted piperidines. This method circumvents the challenge of direct C-H functionalization at the C3 position, which is deactivated by the electron-withdrawing effect of the nitrogen atom.

Dieckmann cyclizations can also be rendered enantioselective through the use of chiral auxiliaries. For example, Davies' α-methylbenzylamine auxiliary has been used in a regioselective Dieckmann cyclisation to afford 6-substituted piperidine-2,4-diones enantioselectively.

Multi-component reactions provide a convergent approach to chiral piperidines. A stereoselective three-component vinylogous Mannich-type reaction employing a chiral α-methyl benzylamine (B48309) auxiliary has been shown to produce cyclized chiral dihydropyridinone compounds as single isomers. This method offers excellent diastereoselectivity and tolerates a variety of functional groups.

Kinetic resolution presents a viable method for separating enantiomers of racemic piperidine derivatives. The use of a chiral base system, such as n-BuLi and (−)-sparteine, can selectively deprotonate one enantiomer of a 2-arylpiperidine, allowing for the separation and subsequent functionalization of the enantioenriched substrate.

Selective Alkylation and Functionalization of Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity in analogues of this compound. Selective N-alkylation and functionalization are therefore crucial steps in the synthesis of these compounds.

Reductive amination is a widely used method for N-alkylation. This typically involves the reaction of a secondary piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaB(OAc)₃H), to form the corresponding N-substituted piperidine. Direct N-alkylation with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) is another common strategy.

The choice of protecting group on the piperidine nitrogen can significantly influence the site-selectivity of subsequent functionalization reactions on the ring itself. For instance, in rhodium-catalyzed C-H functionalization, an N-Boc group can direct functionalization to the C2 position, while other protecting groups can alter this selectivity.

A recently developed platform for the late-stage α-functionalization of N-alkyl piperidines proceeds through the selective formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides. This method allows for the in situ addition of various carbon-based nucleophiles, enabling selective alkylation at the carbon atom adjacent to the nitrogen within the ring.

The nature of the N-substituent also plays a critical role in the conformational equilibrium of the piperidine ring. A dynamic equilibrium between different chair and twist conformations can be influenced by protonation and the steric and electronic properties of the N-alkyl or N-aryl group. This conformational preference can, in turn, affect the reactivity and biological activity of the molecule.

| N-Alkylation Method | Reagents | Application | Reference |

| Reductive Amination | ArCHO, NaB(OAc)₃H, 4 Å MS | Synthesis of N-arylmethyl piperidines | |

| Direct Alkylation | BnBr, K₂CO₃ | Synthesis of N-benzyl piperidines | |

| Iminium Ion Trapping | N-oxide formation, nucleophilic addition | Late-stage α-functionalization | |

| Common methods for the selective N-alkylation and functionalization of piperidines. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms within a molecule. A multi-dimensional approach is typically employed for a complete structural assignment.

For a complete structural assignment of 4-(Ethoxymethyl)piperidine (B1369083) hydrochloride, a suite of NMR experiments would be necessary.

1D NMR (¹H and ¹³C): A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, identifying adjacent protons in the piperidine (B6355638) ring and the ethoxymethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule, such as the ethoxymethyl group to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule in solution.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of 4-(Ethoxymethyl)piperidine hydrochloride is presented below, based on general knowledge of similar structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2, 6 (axial) | Value | Value |

| 2, 6 (equatorial) | Value | Value |

| 3, 5 (axial) | Value | Value |

| 3, 5 (equatorial) | Value | Value |

| 4 | Value | Value |

| CH₂ (piperidine-CH₂) | Value | Value |

| O-CH₂ | Value | Value |

| CH₃ | Value | Value |

Note: This table is for illustrative purposes only, as experimental data is not available.

The piperidine ring can exist in different chair conformations. Variable temperature NMR studies can provide insight into the conformational dynamics of this compound. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers between different conformations and the equilibrium populations of each conformer. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position, and protonation of the nitrogen can influence this equilibrium. nih.gov

In modern structural elucidation, computational chemistry plays a significant role. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and coupling constants for different possible conformations of this compound. By comparing these computed parameters with the experimental data, the most likely conformation in solution can be determined with a higher degree of confidence.

X-ray Crystallography for Solid-State Molecular Architecture

A hypothetical data table summarizing key crystallographic information is provided below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

Note: This table is for illustrative purposes only, as experimental data is not available.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. While this compound is achiral, the crystallographic data would provide precise measurements of all torsion angles within the molecule. This would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the ethoxymethyl substituent in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecule's structure and bonding environment, providing a distinct molecular "fingerprint".

For this compound, the vibrational spectrum is a composite of the modes from the piperidinium (B107235) ring, the ethoxymethyl substituent, and the associated hydrochloride ion. The protonation of the piperidine nitrogen to form the hydrochloride salt introduces characteristic N-H⁺ stretching and bending vibrations. These are typically observed as broad bands in the IR spectrum in the 2700-2400 cm⁻¹ region.

The aliphatic C-H stretching vibrations from the piperidine ring, the ethyl group, and the methylene (B1212753) bridge appear in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups can often be resolved.

A key functional group is the ether linkage (C-O-C) in the ethoxymethyl side chain. The characteristic asymmetric C-O-C stretching vibration gives rise to a strong band in the IR spectrum, typically found in the 1150-1085 cm⁻¹ region. This band is a crucial diagnostic marker for the presence of the ether group.

The complementary nature of IR and Raman spectroscopy is particularly useful. While the polar N-H⁺ and C-O bonds tend to produce strong IR signals, the less polar C-C and symmetric C-H vibrations of the carbon skeleton often yield strong signals in the Raman spectrum.

Table 1: Predicted Vibrational Band Assignments for this compound Note: The following assignments are based on characteristic frequencies for known functional groups and related molecular structures, as direct experimental spectra for this specific compound are not widely published.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Assignment |

|---|---|---|---|---|

| N-H⁺ Stretch | 2700 - 2400 | Strong, Broad | Weak | Stretching of the protonated amine |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Strong | CH₃, CH₂, and ring C-H stretching |

| C-H Bend | 1470 - 1350 | Medium | Medium | Scissoring and bending of CH₂ and CH₃ groups |

| C-O-C Stretch (asymmetric) | 1150 - 1085 | Strong | Medium | Ether linkage stretching |

| C-N Stretch | 1250 - 1020 | Medium | Medium | Piperidine ring C-N stretching |

| C-C Stretch | 1200 - 800 | Medium | Strong | Piperidine ring and ethyl group C-C stretching |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that provides the exact mass of a molecule and its fragments with extremely high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the elemental composition of an ion, which is a critical step in structural elucidation.

For this compound, analysis is typically performed on the free base or the protonated cation, [C₈H₁₇NO + H]⁺, using techniques like Electrospray Ionization (ESI). The theoretical monoisotopic mass of this protonated molecule is calculated to be 144.1383 m/z. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the elemental formula C₈H₁₈NO⁺.

Beyond precise mass determination, tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion. The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation pathways for 4-(Ethoxymethyl)piperidine are governed by the stability of the resulting carbocations and neutral losses, with cleavage often initiated at the heteroatoms (nitrogen and oxygen).

Key predicted fragmentation pathways include:

Alpha-Cleavage: A common pathway for piperidine derivatives is the cleavage of the bond adjacent to the nitrogen atom, leading to the opening of the ring and the formation of a stable iminium ion.

Loss of the Ethoxymethyl Group: Cleavage of the C-C bond between the piperidine ring (at C4) and the ethoxymethyl substituent is expected. This would result in the loss of a neutral C₃H₇O radical and formation of a piperidinyl cation, or more likely, the protonated piperidine ring fragmenting further. A more common fragmentation would be the loss of the entire ethoxymethyl group as a neutral molecule following ring opening or rearrangement.

Fragmentation of the Ether Moiety: The ether linkage can fragment through the loss of ethene (C₂H₄, 28.0313 Da) to form a protonated 4-(hydroxymethyl)piperidine ion, or through the loss of ethanol (B145695) (C₂H₅OH, 46.0417 Da). Another possibility is the cleavage resulting in the loss of formaldehyde (B43269) (CH₂O, 30.0106 Da).

The precise masses of these fragment ions can be measured and their elemental compositions confirmed, allowing for the confident proposal of the original molecule's structure.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for [4-(Ethoxymethyl)piperidine+H]⁺

| Predicted m/z | Elemental Composition | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 144.1383 | C₈H₁₈NO⁺ | [M+H]⁺ (Parent Ion) |

| 114.1226 | C₇H₁₆N⁺ | Loss of CH₂O (Formaldehyde) |

| 98.1121 | C₆H₁₂N⁺ | Loss of C₂H₅OH (Ethanol) |

| 84.0808 | C₅H₁₀N⁺ | Fragment corresponding to the piperidine iminium ion after loss of the side chain |

| 71.0702 | C₄H₉O⁺ | Ethoxymethyl cation fragment |

Conformational Analysis and Dynamics

Intrinsic Conformational Preferences of Piperidine (B6355638) Hydrochlorides

The piperidine ring, a saturated six-membered heterocycle, serves as the structural foundation for a multitude of chemical compounds. wikipedia.org Its conformational landscape is primarily dictated by the energetic favorability of specific spatial arrangements.

Evaluation of Chair and Twist-Boat Conformations

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org This arrangement allows substituents to occupy either axial or equatorial positions. While other conformations such as the boat and twist-boat exist, they are generally higher in energy and act as transition states or intermediates in the process of ring inversion. rsc.orgias.ac.in

The chair conformation is significantly more stable than boat or twist-boat forms. The twist-boat conformation is a flexible form that is an intermediate in the interconversion of boat and chair forms. nih.gov For N-substituted piperidines, certain substitution patterns can lead to a greater population of twist-boat conformers to avoid unfavorable steric interactions, such as A(1,3) strain. nih.gov However, for a simple piperidine hydrochloride, the chair conformation remains the ground state.

Energetic Landscapes of Conformational Isomers

The relative stability of piperidine conformers is well-documented. In the parent piperidine, the chair conformation with an equatorial N-H bond is favored over the axial conformer by approximately 0.2 to 0.7 kcal/mol in nonpolar solvents and the gas phase. wikipedia.org The energy barrier for ring inversion, which proceeds through higher-energy twist-boat intermediates, is considerably higher than for nitrogen inversion. wikipedia.org

Upon protonation to form the piperidinium (B107235) ion (as in the hydrochloride salt), the nitrogen atom becomes tetracoordinate, and the concept of an axial or equatorial N-H bond becomes fixed relative to the ring's conformation, eliminating the rapid nitrogen inversion process. The energetic landscape is then dominated by the ring's puckering between two equivalent chair forms.

| Parameter | Value (kcal/mol) | Conformation / Process | Source |

| ΔG (Axial vs. Equatorial N-H) | 0.2 - 0.7 | Piperidine (Neutral) | wikipedia.org |

| Ring Inversion Barrier | ~10.4 | Piperidine (Neutral) | wikipedia.org |

| Nitrogen Inversion Barrier | ~6.1 | Piperidine (Neutral) | wikipedia.org |

This table presents generalized energy values for the parent piperidine ring to illustrate the intrinsic energetic landscape.

Influence of the 4-(Ethoxymethyl) Substituent on Ring Conformation

The introduction of a substituent at the C4 position significantly influences the conformational equilibrium of the piperidine ring. The nature of this influence changes dramatically upon protonation of the nitrogen atom.

Stereoelectronic Effects Governing Substituent Orientation (e.g., Axial vs. Equatorial Preference)

In neutral 4-substituted piperidines, the conformational preference is largely governed by steric hindrance, leading to a strong preference for the substituent to occupy the more spacious equatorial position. However, in piperidinium salts, electrostatic interactions can become dominant. nih.gov

For 4-substituted piperidinium salts with polar, electron-withdrawing substituents, a notable stabilization of the axial conformer is observed. nih.govnih.gov This phenomenon is attributed to a favorable electrostatic interaction (charge-dipole) between the positively charged ammonium (B1175870) center (N-H+) and the electronegative atom(s) of the substituent. nih.govnih.gov In the case of 4-(Ethoxymethyl)piperidine (B1369083) hydrochloride, the ether oxygen in the ethoxymethyl group is electronegative. This creates a dipole in the substituent that can interact favorably with the positive charge on the nitrogen. This interaction is maximized in the axial conformation, potentially stabilizing it to a degree that could rival or even exceed the stability of the equatorial conformer. Studies on analogous 4-substituted piperidinium salts with polar groups (like F, OH, Br) have shown a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol upon protonation, sometimes reversing the equatorial preference seen in the neutral base. nih.gov

| Compound State | Expected Predominant Conformer | Primary Driving Force | Source |

| 4-(Ethoxymethyl)piperidine (Neutral Base) | Equatorial | Steric Avoidance | nih.gov |

| 4-(Ethoxymethyl)piperidine hydrochloride (Salt) | Axial preference enhanced or favored | Electrostatic (Charge-Dipole) Interaction | nih.govnih.gov |

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Intramolecular hydrogen bonds (IHBs) can be a powerful force in dictating molecular conformation. nih.gov An IHB involves a hydrogen bond donor and acceptor within the same molecule. rsc.org In this compound, a direct intramolecular hydrogen bond between the protonated nitrogen (N-H+) and the ether oxygen of the 4-(ethoxymethyl) group is geometrically impossible due to the large distance and the intervening carbon atoms of the piperidine ring.

Nitrogen Inversion and Ring Puckering Dynamics in Piperidine Systems

In neutral piperidine and its N-unsubstituted derivatives, two primary dynamic processes occur: ring inversion and nitrogen inversion. wikipedia.org Nitrogen inversion is the rapid pyramidal inversion of the nitrogen atom, which interconverts the axial and equatorial N-H conformers. This process has a significantly lower energy barrier (around 6.1 kcal/mol) than ring inversion (~10.4 kcal/mol). wikipedia.org

Upon protonation to form the hydrochloride salt, the nitrogen atom's lone pair is used to form a bond with a proton, resulting in a quaternary ammonium cation. This change effectively locks the nitrogen's configuration and eliminates the process of nitrogen inversion. nih.gov Consequently, the primary conformational dynamic in this compound is ring puckering, specifically the interconversion between the two chair forms (chair-chair interconversion). This process involves the substituent moving from an axial to an equatorial position and vice versa, and it must proceed through higher-energy twist-boat transition states. rsc.orgnih.gov The rate of this inversion is determined by the ~10.4 kcal/mol energy barrier, a value typical for piperidine ring systems. wikipedia.org

Quantification of Inversion Barriers

The energy barrier for ring inversion in piperidinium salts is generally in the range of 10-12 kcal/mol. The substitution at the C4 position with an ethoxymethyl group is not expected to dramatically alter this barrier compared to other small alkyl or polar substituents. The primary factors influencing the inversion barrier are torsional and steric strains in the transition state.

Computational methods, such as molecular mechanics and quantum-chemical calculations, are powerful tools for quantifying these barriers. For a series of 4-substituted piperidinium salts, molecular mechanics calculations have been shown to quantitatively predict their conformational energies. nih.gov These models calculate electrostatic interactions, which are crucial in determining the stability of conformers in piperidinium salts. nih.gov

The table below presents typical ring inversion barriers for related piperidine and piperidinium compounds to provide context for the expected barrier in this compound.

| Compound | Method | ΔG‡ (kcal/mol) |

| Piperidine | NMR Spectroscopy | 10.4 |

| N-Methylpiperidine | NMR Spectroscopy | 10.6 |

| Piperidinium chloride | NMR Spectroscopy | ~11 |

Note: The data presented are for analogous compounds and serve as an estimation for this compound.

Solvent Polarity Effects on Conformational Equilibria

The conformational equilibrium of this compound, specifically the preference for the ethoxymethyl group to be in an axial or equatorial position, is significantly influenced by the polarity of the solvent. This is a common phenomenon in substituted piperidinium salts where polar substituents are present. nih.gov

In the case of this compound, the molecule exists as an equilibrium between two chair conformers: one with the ethoxymethyl group in the axial position and the other with it in the equatorial position. The protonated nitrogen atom introduces a positive charge, leading to notable electrostatic interactions with the polar C-O bonds of the ethoxymethyl group.

Studies on various 4-substituted piperidinium salts with polar substituents have demonstrated a consistent stabilization of the axial conformer upon protonation of the nitrogen. nih.gov This stabilization is on the order of 0.7-0.8 kcal/mol. nih.gov This effect is attributed to favorable electrostatic interactions between the positively charged nitrogen and the polar substituent in the axial orientation. In some instances, this stabilization can even reverse the conformational preference from equatorial in the free base to axial in the protonated salt. nih.gov

The effect of solvent polarity on this equilibrium is pronounced. An increase in solvent polarity, and thus a higher dielectric constant, would be expected to solvate the charged species more effectively. However, the intramolecular electrostatic interactions that stabilize the axial conformer can be modulated by the solvent. In a more polar solvent, the stabilization of the more polar conformer (often the axial one in such salts) is enhanced.

Molecular mechanics calculations have successfully modeled these solvent effects by incorporating a simple Coulombic model with an effective dielectric constant. nih.gov This approach has shown that electrostatic interactions are the primary drivers of the conformational changes observed upon protonation and in different solvent environments. nih.gov

The following table summarizes the expected trend of the axial conformer population with changing solvent polarity for this compound, based on findings for analogous compounds.

| Solvent | Dielectric Constant (ε) | Expected % of Axial Conformer | Rationale |

| Nonpolar (e.g., Dioxane) | ~2.2 | Lower | Reduced stabilization of intramolecular electrostatic interactions. |

| Moderately Polar (e.g., Chloroform) | ~4.8 | Intermediate | Balance between intramolecular interactions and solvent stabilization. |

| Polar (e.g., Methanol) | ~32.7 | Higher | Stronger solvation and potential enhancement of intramolecular dipole interactions. |

Note: The percentages are qualitative predictions based on the behavior of analogous 4-substituted piperidinium salts with polar groups.

No Specific Computational Chemistry Studies Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational chemistry studies corresponding to the compound This compound were identified. Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis for the requested sections is not possible at this time.

The user's request specified a detailed article structured around advanced computational methods, including:

Quantum Mechanical (QM) Calculations:

Density Functional Theory (DFT) for geometry optimization and vibrational frequencies.

Ab Initio methods for high-accuracy energy predictions.

Molecular Dynamics (MD) Simulations:

Exploration of conformational space.

Analysis of intermolecular interactions with solvents.

Computational Prediction of Spectroscopic Parameters.

These analyses require dedicated research projects where computational scientists apply these methods to the specific molecule of interest, in this case, this compound. The resulting data, such as optimized bond lengths, vibrational modes, conformational energies, and solvation free energies, are then typically published in peer-reviewed scientific journals.

The search did not yield any such publications for this particular compound. While general methodologies for computational chemistry and studies on other piperidine derivatives are widely available, the strict requirement to focus solely on this compound and to include detailed, specific research findings prevents the creation of a scientifically accurate and non-speculative article as requested.

Without source data from dedicated computational studies on this molecule, any attempt to generate the required content would involve speculation or the use of data from unrelated molecules, which would not adhere to the instructions for accuracy and specificity.

Computational Chemistry Studies of 4 Ethoxymethyl Piperidine Hydrochloride

Computational Prediction of Spectroscopic Parameters

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational chemistry, particularly Density Functional Theory ( DFT), has become increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. nih.gov The standard approach involves the following steps:

Conformational Analysis: The first step is to identify the low-energy conformers of the molecule in its relevant protonation state and solvent environment. For 4-(Ethoxymethyl)piperidine (B1369083) hydrochloride, this would involve considering the chair conformations of the piperidine (B6355638) ring and the rotational isomers of the ethoxymethyl substituent.

Geometry Optimization: Each conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

NMR Shielding Calculations: Using the optimized geometries, the magnetic shielding tensors for each nucleus are calculated, typically employing the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 4-(Ethoxymethyl)piperidine hydrochloride, the protonated nitrogen atom and the presence of the electronegative oxygen and chlorine atoms would significantly influence the chemical shifts of nearby protons and carbons. The theoretical calculations would provide valuable data for assigning experimental NMR signals and confirming the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and contains hypothetical data based on general principles of NMR spectroscopy and computational chemistry, as specific experimental or calculated data for this compound were not found in the search results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | ~8.0-9.5 | - |

| Piperidine C2/C6 (axial H) | ~2.8-3.2 | ~45-50 |

| Piperidine C2/C6 (equatorial H) | ~3.3-3.7 | |

| Piperidine C3/C5 (axial H) | ~1.5-1.9 | ~28-32 |

| Piperidine C3/C5 (equatorial H) | ~1.9-2.3 | |

| Piperidine C4-H | ~1.8-2.2 | ~38-42 |

| -CH₂-O- | ~3.4-3.8 | ~70-75 |

| -O-CH₂-CH₃ | ~3.5-3.9 (quartet) | ~65-70 |

| -CH₂-CH₃ | ~1.1-1.4 (triplet) | ~15-18 |

Prediction of UV-Vis and IR Spectra

Computational methods can also predict the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of molecules.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For a saturated molecule like this compound, significant absorption is not expected in the standard UV-Vis range (200-800 nm). Any observed absorptions would likely be due to n→σ* transitions at higher energies (shorter wavelengths).

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical IR spectrum. By comparing the calculated spectrum with the experimental one, vibrational modes can be assigned to specific functional groups. For this compound, key vibrational modes would include the N-H stretch of the piperidinium (B107235) ion, C-H stretches of the piperidine ring and ethoxy group, the C-O-C ether stretch, and various bending vibrations.

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Illustrative) This table is illustrative and contains hypothetical data based on general principles of IR spectroscopy and computational chemistry, as specific experimental or calculated data for this compound were not found in the search results.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Ammonium Salt) | 2700-3100 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-O-C Stretch (Ether) | 1080-1150 |

| C-N Stretch | 1150-1250 |

| CH₂ Bend | 1440-1480 |

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling is a valuable tool for understanding how the three-dimensional structure of a molecule influences its physical and chemical properties.

Analysis of Electronic Distributions (e.g., Charge-Dipole Interactions, Hyperconjugation)

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Computational methods can provide detailed information about this distribution:

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In this compound, the nitrogen atom will carry a significant positive charge, and the chlorine and oxygen atoms will be electronegative centers. These charge distributions are crucial for understanding potential charge-dipole interactions with biological targets or solvent molecules.

Hyperconjugation: NBO analysis can also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and empty orbitals. In the piperidine ring, hyperconjugation between C-H or C-C sigma bonds and the empty sigma* orbitals of adjacent bonds contributes to the conformational preferences of the ring and its substituents.

Investigation of Dipole Moments and Their Role in Conformational Control

Reactions at the Piperidine Nitrogen Atom

The secondary amine functionality of the piperidine ring is a primary site for chemical modification, enabling the introduction of various substituents through alkylation, acylation, and the use of protecting groups.

N-Alkylation and N-Acylation Reactions for Diverse Derivatization

The nitrogen atom of 4-(ethoxymethyl)piperidine is nucleophilic and readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for creating a diverse library of substituted piperidine derivatives.

N-Alkylation can be achieved through several methods. One common approach is reductive amination, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent. This process is a cornerstone for constructing C-N bonds. researchgate.netorganic-chemistry.org For instance, the reaction with various aldehydes and ketones can introduce a wide range of alkyl and arylmethyl groups onto the nitrogen atom. researchgate.netchim.itnih.gov The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), is critical for the success of the reaction. chim.itnih.gov Another method involves direct nucleophilic substitution with alkyl halides, although this can sometimes lead to overalkylation.

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is often straightforward and provides stable derivatives. nih.gov These N-acyl piperidines are significant scaffolds in the development of new chemical entities. nih.gov The reaction conditions are typically mild, often requiring just a base to neutralize the acid byproduct.

The table below summarizes typical conditions for these derivatization reactions.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Varies by substrate; often room temperature in a suitable solvent like dichloroethane or methanol. | N-Alkyl-4-(ethoxymethyl)piperidine |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Triethylamine, Pyridine) | Room temperature or gentle heating in an inert solvent like dichloromethane or THF. | N-Acyl-4-(ethoxymethyl)piperidine |

Protective Group Chemistry for Synthetic Manipulations

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved through the introduction of a protecting group.

Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. peptide.commdpi.comjgtps.com The Cbz group, introduced using benzyl chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

The strategic use of these protecting groups allows for selective modifications at other positions of the 4-(ethoxymethyl)piperidine molecule. nih.gov For example, once the nitrogen is protected, reactions such as C-H functionalization on the piperidine ring can be performed with greater control. nih.gov

The following table outlines common protecting groups and their cleavage conditions.

| Protecting Group | Reagent for Introduction | Conditions for Cleavage |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) peptide.commdpi.comreddit.com |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Tosyl (Ts) | Tosyl chloride (Ts-Cl) | Strong reducing agents (e.g., Mg⁰ in methanol) nih.gov |

Reactions at the Piperidine Ring Carbons

While the nitrogen atom is the most common site of reactivity, the carbon atoms of the piperidine ring can also be functionalized, offering pathways to more complex and unique molecular architectures.

C-H Functionalization Strategies for Site-Specific Derivatization

Direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for late-stage modification of molecules. nih.gov These reactions often employ transition metal catalysts, such as palladium or rhodium, to activate specific C-H bonds. nih.govacs.orgnih.gov The regioselectivity of these reactions (i.e., which C-H bond is functionalized) can often be controlled by the choice of catalyst, solvent, and directing groups attached to the nitrogen atom. nih.govnih.gov

For N-protected piperidines, C-H functionalization can be directed to different positions. For example, palladium-catalyzed reactions can achieve arylation at the C4 position. acs.org Rhodium-catalyzed C-H insertion reactions have also been used to introduce functional groups at various positions on the piperidine ring, with the site selectivity being influenced by the nitrogen protecting group. nih.govnih.gov These methods provide access to substituted piperidines that would be difficult to synthesize through traditional methods. nih.govresearchgate.net

Nucleophilic Substitution Reactions on the Piperidine Ring

The piperidine nitrogen of 4-(ethoxymethyl)piperidine can act as a nucleophile in substitution reactions. biointerfaceresearch.com For example, it can displace leaving groups from alkyl or aryl halides to form new C-N bonds. acs.orgnih.gov This is a fundamental reaction for the synthesis of N-alkyl and N-aryl piperidine derivatives. nih.gov The reactivity in nucleophilic aromatic substitution is particularly notable when the aromatic ring is activated by electron-withdrawing groups. acs.orgresearchgate.net

Furthermore, derivatives of 4-(ethoxymethyl)piperidine can be synthesized to undergo intramolecular nucleophilic substitution, leading to the formation of bicyclic structures. While direct nucleophilic substitution on the unsubstituted carbon atoms of the piperidine ring is uncommon, the ring can be pre-functionalized to allow for such reactions. For instance, a hydroxyl group on the ring can be converted to a good leaving group (like a mesylate or tosylate), which can then be displaced by a nucleophile. nih.gov

Transformations at the C4-Position Bearing the Ethoxymethyl Group

The ethoxymethyl group at the C4 position is generally stable. However, the ether linkage can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. mdma.chwikipedia.orgfiveable.memasterorganicchemistry.compressbooks.pub This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. fiveable.mepressbooks.pub Such a transformation would convert the ethoxymethyl group into a hydroxymethyl group and an ethyl halide.

While direct modification of the ethoxymethyl group itself is less common, the C4 position is a key site for introducing functionality. Synthetically, the 4-substituted piperidine core can be built through various cyclization strategies or by functionalizing a pre-existing piperidone. researchgate.netdtic.milbeilstein-journals.orgsciencemadness.org For instance, a 4-piperidone (B1582916) can be a precursor, where the C4 substituent is installed via reactions at the ketone. Subsequent reduction and functional group manipulation can then lead to the desired 4-(ethoxymethyl)piperidine structure.

Role in Advanced Organic Synthesis and Molecular Design

4-(Ethoxymethyl)piperidine (B1369083) Hydrochloride as a Synthetic Building Block

The utility of 4-(Ethoxymethyl)piperidine hydrochloride as a synthetic building block stems from the presence of multiple reactive sites and the inherent conformational properties of the piperidine (B6355638) ring. The secondary amine provides a nucleophilic center for a variety of transformations, while the ethoxymethyl substituent at the C4-position can influence the stereochemical outcome of reactions and serve as a handle for further functionalization.

The stereoselective synthesis of substituted piperidines is a critical endeavor in medicinal chemistry, as the spatial arrangement of substituents can profoundly impact biological activity. nih.gov While direct stereoselective syntheses involving this compound are not extensively documented in readily available literature, the principles of stereocontrol in piperidine synthesis are well-established and applicable. nih.gov

The synthesis of highly functionalized piperidines often relies on methods such as catalytic hydrogenation of pyridine (B92270) precursors, diastereoselective reductions of piperidones, and intramolecular cyclization reactions. nih.gov For instance, the stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines, highlighting a pathway to control stereochemistry at the C3 and C4 positions. nih.gov Such methodologies could potentially be adapted to synthesize specific stereoisomers of 4-(ethoxymethyl)piperidine derivatives.

Furthermore, rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective and stereoselective introduction of substituents onto the piperidine ring. nih.gov By choosing the appropriate catalyst and nitrogen-protecting group, functionalization can be directed to the C2, C3, or C4 positions. nih.gov This approach offers a potential route to introduce the ethoxymethyl group or other functionalities with a high degree of stereocontrol.

Table 1: Examples of Stereoselective Synthesis Methods for Piperidine Derivatives

| Method | Key Features | Potential Applicability to 4-(Ethoxymethyl)piperidine |

| Catalytic Asymmetric Hydrogenation of Pyridinium Salts | Utilizes chiral catalysts to achieve high enantioselectivity. | Could be employed in the synthesis of chiral 4-(ethoxymethyl)pyridine (B11922405) precursors. |

| Diastereoselective Reduction of N-acyl-4-oxopiperidines | The substituent at the 4-position can direct the stereochemical outcome of the reduction. | The ethoxymethyl group could influence the facial selectivity of hydride attack on a ketone at a different position. |

| Intramolecular Michael Addition | A chiral auxiliary on the nitrogen can control the stereochemistry of the newly formed stereocenters. | A chiral protecting group on the piperidine nitrogen could be used to direct the formation of other stereocenters. |

| Rhodium-Catalyzed C-H Functionalization | Site- and stereoselectivity are controlled by the catalyst and protecting groups. nih.gov | Could be used to introduce substituents at other positions of the 4-(ethoxymethyl)piperidine ring with high stereocontrol. nih.gov |

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one such ring system. nih.gov The piperidine ring of this compound can serve as a scaffold for the construction of more complex, fused, or spirocyclic heterocyclic systems.

One common strategy involves the functionalization of the piperidine nitrogen, followed by intramolecular cyclization reactions. For example, the synthesis of fused azole-piperidinoses has been achieved through a 6-exo-trig free radical cyclization, demonstrating the potential to build new rings onto the piperidine core. researchgate.net Similarly, tandem alkynyl aza-Prins–Ritter reactions have been utilized to synthesize piperidine derivatives fused to other ring systems. rsc.org

The ethoxymethyl group at the 4-position can also participate in or direct the formation of new heterocyclic rings. For instance, the ether linkage could be cleaved to reveal a hydroxymethyl group, which can then be used in cyclization reactions. Alternatively, the substituent can influence the reactivity of the piperidine ring in cycloaddition reactions.

Table 2: Strategies for the Synthesis of Fused Heterocycles from Piperidine Precursors

| Reaction Type | Description | Potential Application with 4-(Ethoxymethyl)piperidine |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | N-alkylation of 4-(ethoxymethyl)piperidine with a suitable β-arylethyl halide could provide a precursor for this reaction. |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide to form a dihydroisoquinoline. | The piperidine nitrogen could be acylated with a β-arylethyl carboxylic acid, followed by cyclization. |

| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular coupling of an aryl or vinyl halide with an alkene. | A suitable unsaturated side chain could be attached to the piperidine nitrogen to facilitate this cyclization. |